

Atrazine chemical structure and properties

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Compound of Interest

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An In-depth Technical Guide to the Chemical Structure and Properties of Atrazine

This guide provides a comprehensive overview of the chemical structure and physicochemical properties of atrazine, a widely studied triazine herbicide. The information is intended for researchers, scientists, and professionals in drug development and environmental science, presenting key data in a structured format, outlining standard experimental methodologies, and visualizing core concepts.

Chemical Identification and Structure

Atrazine is a synthetically manufactured herbicide first registered in 1958.^[1] It belongs to the triazine class of chemicals.^[1]

- IUPAC Name: 6-chloro-N2-ethyl-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine^{[1][2][3][4][5]}
- CAS Number: 1912-24-9^{[5][6][7][8][9]}
- Molecular Formula: C₈H₁₄ClN₅^{[1][6][7][8][10]}

The molecular structure of atrazine features a triazine ring substituted with a chlorine atom, an ethylamino group, and an isopropylamino group.

Diagram 1: Chemical Structure of Atrazine.

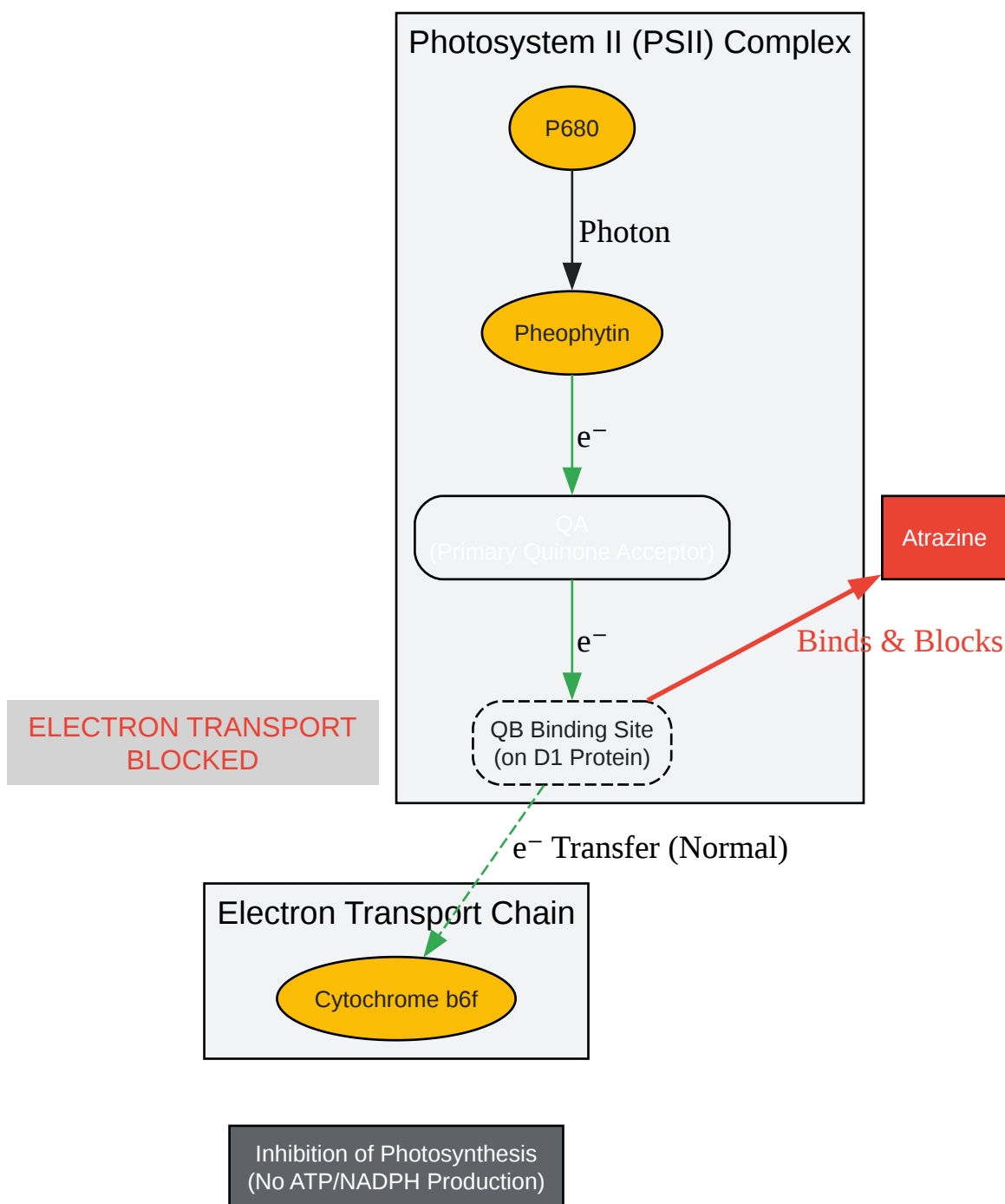
Physicochemical Properties

Atrazine is a white, odorless, crystalline solid.^{[6][11]} It is not very volatile, reactive, or flammable.^[6] The quantitative physicochemical properties of atrazine are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	215.68 g/mol	[6][7][12]
Appearance	Colorless or white crystalline solid/powder	[1][6][11]
Melting Point	171-174°C[13], 173-175°C[6] [14], 175°C[1][11][12], 176°C[15]	[1][6][11][12][13][14][15]
Boiling Point	Decomposes at 200°C	[1][11]
Density	1.187 g/cm³[1][11], 1.19 g/mL at 20°C[13], 1.23 g/cm³ at 22°C[14][16]	[1][11][13][14][16]
Water Solubility	28 mg/L at 20°C[15], 33 ppm at 25°C[2], 34.7 mg/L at 22°C[14], 70 mg/L (0.007 g/100 mL)[1][11]	[1][2][11][14][15]
Solubility in Organic Solvents (at 25-27°C)	Chloroform: 52,000 mg/L[2] DMSO: 183,000 mg/L[2], ~20 mg/mL[17] Methanol: 18,000 mg/L[14] Ethyl Acetate: 28,000 mg/L[14] Ethanol: ~1 mg/mL[17] Acetone: 31 g/L[14] Toluene: 4 g/L[14]	[2][14][17]
Vapor Pressure	3.0 x 10 ⁻⁷ mmHg at 20°C[6] [13] 2.89 x 10 ⁻⁷ mmHg at 25°C[14][18]	[6][13][14][18]
Octanol-Water Partition Coefficient (log Kow)	2.34[15], 2.60[14], 2.71[14], 2.75[13]	[13][14][15]
pKa	1.64[11], 1.68[14][18]	[11][14][18]
Henry's Law Constant	2.96 x 10 ⁻⁹ atm·m³/mol at 25°C[14][18]	[14][18]

Mechanism of Action

Atrazine is a selective, systemic herbicide that functions by inhibiting photosynthesis.^[2] Its primary site of action is within Photosystem II (PSII), a protein complex in the thylakoid membranes of chloroplasts.^[19] Atrazine binds to the D1 protein of the PSII complex, specifically at the binding site for the secondary quinone acceptor, plastoquinone (QB).^{[7][8][14][20]} This binding competitively blocks plastoquinone, thereby interrupting the photosynthetic electron transport chain.^{[14][20]} The blockage of electron flow prevents the synthesis of ATP and NADPH, which are essential for CO₂ fixation, ultimately leading to plant starvation and oxidative damage.^{[14][20]}



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Diagram 2: Atrazine's Mechanism of Action in Photosystem II.

Standard Experimental Protocols

The determination of physicochemical properties for chemical substances like atrazine is governed by internationally recognized guidelines to ensure data consistency and reliability. The primary sources for these standard methods are the OECD Guidelines for the Testing of Chemicals and the U.S. Environmental Protection Agency's OCSPP Harmonized Test Guidelines.^{[1][16][18][21][22][23][24][25]}

Melting Point Determination

The melting point is determined using methods outlined in OECD Guideline 102.

- Principle: The temperature at which the phase transition from solid to liquid occurs is observed. For a pure substance, this occurs over a very narrow range.
- Capillary Method:
 - A small, finely powdered sample of the substance is packed into a glass capillary tube, sealed at one end.^{[6][26]}
 - The capillary is attached to a thermometer or placed in the heating block of a melting point apparatus.^{[2][6]}
 - The sample is heated at a slow, controlled rate (e.g., ~1-2°C per minute) near the expected melting point.^{[2][6]}
 - The temperature at which the substance begins to melt (first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.^{[6][10][17]}

Water Solubility Determination

Water solubility is typically determined following OECD Guideline 105. Two common methods are specified based on the expected solubility.

- Principle: A saturated solution of the substance in water is prepared at a constant temperature, and the concentration of the substance in the aqueous phase is determined after equilibrium is reached.^[27]
- Flask Method (for solubilities $> 10^{-2}$ g/L):

- An excess amount of the test substance is added to a flask containing purified water.
- The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a sufficient period to reach equilibrium (typically 24 hours or more).
- After agitation, the mixture is centrifuged or filtered to separate the undissolved solid from the aqueous solution.[\[27\]](#)
- The concentration of the substance in the clear aqueous phase is then quantified using a suitable analytical technique (e.g., chromatography, spectroscopy).
- Column Elution Method (for solubilities $< 10^{-2}$ g/L):
 - A solid support material is coated with an excess of the test substance and packed into a column.
 - Water is passed through the column at a slow, constant flow rate.[\[27\]](#)
 - Fractions of the eluate are collected, and their concentration is measured until a plateau is reached, indicating saturation. The solubility is determined from this plateau concentration.[\[27\]](#)

Octanol-Water Partition Coefficient (Kow) Determination

The n-octanol/water partition coefficient (Kow or Pow) is a measure of a chemical's lipophilicity and is determined using methods like OECD Guideline 107 (Shake Flask Method).[\[3\]](#)[\[5\]](#)[\[13\]](#)

- Principle: The test substance is dissolved in a two-phase system of n-octanol and water. The ratio of the substance's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium is the partition coefficient.[\[3\]](#)
- Shake Flask Method (for log Kow between -2 and 4):
 - A small amount of the test substance is dissolved in either water or n-octanol (pre-saturated with the other solvent).
 - The two immiscible phases (n-octanol and water) are combined in a vessel at a known volume ratio.[\[5\]](#)

- The vessel is shaken vigorously at a constant temperature until partitioning equilibrium is achieved.[28]
- The mixture is then centrifuged to ensure complete separation of the two phases.[28]
- The concentration of the substance in both the n-octanol and water phases is determined using an appropriate analytical method.[5]
- The Kow is calculated as the ratio of the concentration in n-octanol to the concentration in water. The result is typically expressed as its base-10 logarithm (log Kow).

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